N'-(2-methylpropanoyl)adamantane-1-carbohydrazide
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Overview
Description
N’-(2-methylpropanoyl)adamantane-1-carbohydrazide is a compound that belongs to the class of adamantane derivatives. Adamantane, a highly symmetrical polycyclic cage molecule, is known for its unique properties and diverse therapeutic applications. The incorporation of the adamantane moiety enhances the stability and distribution of the compound in biological systems, making it valuable for various scientific and industrial applications .
Preparation Methods
The synthesis of N’-(2-methylpropanoyl)adamantane-1-carbohydrazide typically involves the following steps:
Esterification: Adamantane-1-carboxylic acid is esterified with methanol to yield the methyl ester.
Hydrazine Reaction: The methyl ester is then reacted with hydrazine to produce adamantane-1-carbohydrazide.
Chemical Reactions Analysis
N’-(2-methylpropanoyl)adamantane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under suitable conditions.
Scientific Research Applications
N’-(2-methylpropanoyl)adamantane-1-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various complex molecules.
Biology: The compound has shown potential in disrupting various enzymes, making it valuable for studying enzyme mechanisms.
Medicine: Due to its stability and distribution properties, it is explored for its therapeutic potential in treating diseases such as Parkinson’s and diabetes.
Industry: The compound is used in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of N’-(2-methylpropanoyl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate the central nervous system, making it effective in targeting CNS-related conditions. The compound disrupts enzyme activity by binding to the active sites, thereby inhibiting their function .
Comparison with Similar Compounds
N’-(2-methylpropanoyl)adamantane-1-carbohydrazide can be compared with other adamantane derivatives such as:
Amantadine: Known for its antiviral and anti-Parkinson properties.
Rimantadine: Another antiviral agent with a similar structure.
Adapalene: Used in the treatment of acne due to its anti-inflammatory properties.
The uniqueness of N’-(2-methylpropanoyl)adamantane-1-carbohydrazide lies in its specific structural modifications, which enhance its stability and distribution in biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
N'-(2-methylpropanoyl)adamantane-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-9(2)13(18)16-17-14(19)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,3-8H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSKJIOHWZNSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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